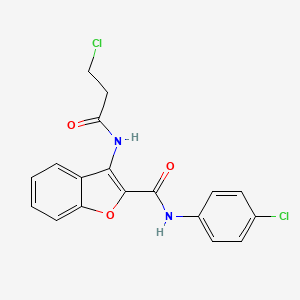
N-(4-chlorophenyl)-3-(3-chloropropanamido)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-3-(3-chloropropanamido)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C18H14Cl2N2O3 and its molecular weight is 377.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-chlorophenyl)-3-(3-chloropropanamido)benzofuran-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, exploring the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H14Cl2N2O3, with a molecular weight of 377.22 g/mol. The compound features a benzofuran core, which is known for its diverse biological activities. Its structure includes an amide linkage and chlorinated substituents that may enhance its pharmacological properties.
Biological Activity Overview
Research indicates that compounds within the benzofuran class, including this compound, exhibit various biological activities:
- Anticancer Activity : Some benzofuran derivatives have demonstrated potential in inhibiting cancer cell proliferation.
- Antimicrobial Properties : The presence of chlorinated groups may contribute to enhanced antimicrobial activity against various pathogens.
- Anti-inflammatory Effects : Certain structural modifications in benzofurans can lead to significant anti-inflammatory responses.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in disease pathways. This interaction may modulate cellular signaling, leading to therapeutic effects.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-amino-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide | Benzofuran core with amino group | Anticancer |
| 3-methyl-N-(2-(4-morpholinyl)ethyl)-1-benzofuran-2-carboxamide | Methyl substitution on benzofuran | Antimicrobial |
| 7-hydroxy-6-methoxybenzofuran derivatives | Hydroxy and methoxy groups on benzofuran | Anti-inflammatory |
This table illustrates how variations in substituents can influence biological activity and pharmacological properties.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound:
- Anticancer Studies : In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent.
- Antimicrobial Testing : Preliminary assays indicate promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, warranting further investigation into its application as an antimicrobial agent.
- Inflammation Models : Animal models have demonstrated that the compound may reduce inflammation markers, indicating its potential utility in treating inflammatory diseases.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-3-(3-chloropropanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3/c19-10-9-15(23)22-16-13-3-1-2-4-14(13)25-17(16)18(24)21-12-7-5-11(20)6-8-12/h1-8H,9-10H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJZZWZCQNENBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)Cl)NC(=O)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













